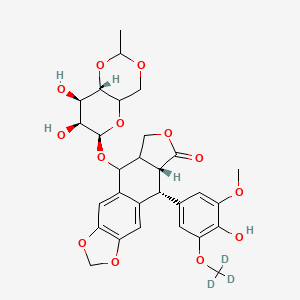

Etoposide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H32O13 |

|---|---|

Molecular Weight |

591.6 g/mol |

IUPAC Name |

(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15?,20?,21-,22+,24-,25+,26?,27-,29+/m1/s1/i2D3 |

InChI Key |

VJJPUSNTGOMMGY-WWPGOOPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7C(O6)COC(O7)C)O)O)OC)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Synonyms |

(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3; EPEG; -d3 P 16-213-d3; VePesid-d3; Vepesid J-d3; Zuyeyidal-d3; trans-Etoposi |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide-d3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Etoposide-d3, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This document is intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

This compound is the deuterated form of Etoposide, a semi-synthetic derivative of podophyllotoxin.[1] The deuterium labeling makes it an ideal internal standard for the quantification of Etoposide in biological matrices by mass spectrometry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | [2] |

| Synonyms | EPE-d3, VP-16-123-d3 | [2] |

| Molecular Formula | C₂₉H₂₉D₃O₁₃ | [3] |

| Molecular Weight | 591.58 g/mol | [3] |

| Appearance | Off-White Solid | [1] |

| Purity | ≥98% (Isotopic Purity ≥99%) | [3] |

| CAS Number | Not widely assigned (NA) | [1] |

| Unlabelled CAS | 33419-42-0 (Etoposide) | [4] |

Table 2: Physicochemical Properties of this compound and Etoposide

| Property | This compound | Etoposide | Reference(s) |

| Solubility | Soluble in Methanol | Soluble in DMSO (10 mg/mL), DMF (0.5 mg/mL); Sparingly soluble in water | [2][5] |

| Storage | -20°C | -20°C | [2][5] |

| Stability | ≥ 4 years at -20°C | Stable for ≥ 4 years at -20°C | [2][5] |

| Melting Point | Not Reported | 236-251 °C | [6] |

Pharmacological Properties

This compound is used as an internal standard and is not intended for therapeutic use.[3] The pharmacological activity resides in the parent compound, Etoposide.

Etoposide is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[7] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide induces double-strand breaks.[6] This accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[6][8]

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Etoposide in various biological samples, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Etoposide in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the quantification of Etoposide in biological samples. Specific parameters may require optimization based on the instrumentation and matrix used.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of this compound solution as the internal standard.

-

Perform liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether and dichloromethane (1:1, v/v) mixture.[5]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm) is suitable.[5]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is commonly employed.[5]

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Column Temperature: Maintain the column at 40°C.[5]

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etoposide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 589.2 → 401.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 592.2 → 404.1).

-

-

Data Analysis: The concentration of Etoposide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Signaling Pathway

Etoposide exerts its cytotoxic effects by inducing DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This ultimately leads to programmed cell death, or apoptosis. The following diagram illustrates a simplified overview of the Etoposide-induced apoptotic signaling pathway.

Caption: Etoposide-induced apoptotic signaling pathway.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Etoposide in preclinical and clinical research. A thorough understanding of its chemical properties and the established analytical methodologies is crucial for its effective application. Furthermore, a comprehensive knowledge of the signaling pathways modulated by Etoposide provides valuable insights into its mechanism of action and potential for therapeutic development.

References

- 1. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 6. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis and Characterization of Etoposide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Etoposide-d3, a deuterated analog of the widely used anticancer agent, Etoposide. This compound serves as an invaluable internal standard for the quantitative analysis of Etoposide in biological matrices by mass spectrometry-based methods, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Physicochemical Properties

This compound is structurally identical to Etoposide, with the exception of three deuterium atoms replacing the three hydrogen atoms on one of the methoxy groups of the pendant dimethoxyphenyl ring.

| Property | Value | Source |

| Chemical Formula | C₂₉H₂₉D₃O₁₃ | [1][2] |

| Molecular Weight | 591.6 g/mol | [1][2] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol and DMSO | [1][4] |

| Storage | -20°C | [2] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the known synthesis of Etoposide and general methods for deuteromethylation, a plausible synthetic route can be proposed. The key step is the introduction of a trideuteromethyl group to the precursor, 4'-demethylepipodophyllotoxin.

The synthesis can be logically divided into two main stages:

-

Synthesis of the Deuterated Intermediate: Preparation of 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin.

-

Glycosylation: Coupling of the deuterated intermediate with a protected glucose derivative to yield this compound.

Caption: Proposed Synthesis Workflow for this compound

Experimental Protocols

Note: The following protocols are representative and based on established methods for the synthesis of Etoposide and its analogs.[5][6] Optimization may be required for the synthesis of the deuterated compound.

Stage 1: Synthesis of 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin (Representative Protocol)

-

Demethylation of Podophyllotoxin: 4'-Demethylepipodophyllotoxin is prepared from Podophyllotoxin according to established literature procedures.[7]

-

Selective Deuteromethylation:

-

To a solution of 4'-demethylepipodophyllotoxin in an appropriate aprotic solvent (e.g., DMF or acetone), a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is added.

-

Trideuteromethyl iodide (CD₃I) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin.

-

Stage 2: Glycosylation to this compound (Representative Protocol) [5][8]

-

Coupling Reaction:

-

4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin and a protected glucose derivative (e.g., 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose) are dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature (e.g., -40°C to -60°C).

-

A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate) is added dropwise.

-

The reaction is stirred at low temperature until completion (monitored by TLC or HPLC).

-

-

Work-up and Deprotection:

-

The reaction is quenched, and the crude protected this compound is extracted.

-

The protecting groups are removed (e.g., using zinc acetate in methanol for dichloroacetyl groups).

-

The final product, this compound, is purified by recrystallization or column chromatography.

-

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are the key analytical techniques employed.

Caption: Analytical Characterization Workflow for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are compared to those of non-deuterated Etoposide to confirm the site of deuteration.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Etoposide, with the notable absence of the singlet corresponding to the methoxy protons at approximately 3.7 ppm. The integration of the remaining signals should be consistent with the etoposide structure.

¹³C NMR: The ¹³C NMR spectrum will also be very similar to that of Etoposide. The carbon of the deuterated methoxy group will exhibit a multiplet due to C-D coupling, and its chemical shift may be slightly altered.

| ¹H NMR Data for Etoposide (Reference) | ¹³C NMR Data for Etoposide (Reference) |

| Chemical Shift (ppm) | Assignment |

| 6.78 (s, 1H) | H-5' |

| 6.51 (s, 1H) | H-8 |

| 6.25 (s, 2H) | H-2', H-6' |

| 5.95 (d, J=3.4 Hz, 2H) | O-CH₂-O |

| 4.86 (d, J=3.4 Hz, 1H) | H-11 |

| 4.72 (d, J=7.8 Hz, 1H) | H-1'' |

| 4.58 (d, J=5.1 Hz, 1H) | H-7 |

| 4.38 (q, J=5.1 Hz, 1H) | H-7a |

| 4.25-4.15 (m, 2H) | H-1, H-4 |

| 3.70 (s, 6H) | 2 x -OCH₃ |

| 3.55-3.25 (m, 5H) | H-2'', H-3'', H-4'', H-5'', H-6'' |

| 3.15 (dd, J=14.2, 5.1 Hz, 1H) | H-2 |

| 2.89 (m, 1H) | H-3 |

| 1.39 (d, J=5.1 Hz, 3H) | -CH₃ |

| (Data is representative and sourced from publicly available spectral databases and literature for Etoposide.[9][10][11]) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and can provide information about its isotopic purity. The fragmentation pattern will be similar to that of Etoposide, with a mass shift of +3 for fragments containing the deuterated methoxy group.

| Parameter | Etoposide | This compound (Expected) |

| Molecular Ion [M+H]⁺ | m/z 589 | m/z 592 |

| Key Fragment 1 | m/z 401 (Loss of glycosyl moiety) | m/z 404 |

| Key Fragment 2 | m/z 229 | m/z 229 |

| Key Fragment 3 | m/z 185 | m/z 188 |

| (Fragmentation data for Etoposide is based on published spectra.[12][13]) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound. A variety of reverse-phase HPLC methods have been developed for Etoposide and are suitable for the analysis of its deuterated analog.

Representative HPLC Method: [14][15]

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., acetic acid or acetate buffer) in varying proportions (e.g., 45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 283 nm or 254 nm |

| Expected Purity | >95%, often >98% for use as an internal standard[16][17] |

Conclusion

This compound is a critical analytical tool for the accurate quantification of Etoposide in preclinical and clinical research. While a detailed synthesis protocol is not widely published, a robust synthetic strategy can be devised based on the known chemistry of Etoposide and standard deuteration techniques. The characterization of this compound relies on a combination of NMR, mass spectrometry, and HPLC to confirm its structure, isotopic enrichment, and chemical purity. This guide provides researchers with the foundational knowledge required to understand, synthesize, and characterize this important isotopically labeled compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. [Synthesis and antitumor activities of 4-acylthiol-4-deoxy-4'-demethylepipodophyllotoxin analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Structure-based design, synthesis and biological testing of etoposide analog epipodophyllotoxin-N-mustard hybrid compounds designed to covalently bind to topoisomerase II and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and antitumor activity of 2''-O-, 3''-O- and 2'',3''-di-O-substituted derivatives of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Synthesis, 470-MHz 1H NMR spectra, and activity of delactonized derivatives of the anticancer drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoposide(33419-42-0) 13C NMR [m.chemicalbook.com]

- 12. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug monitoring of etoposide (VP16-213). I. A combined method of liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAS | LGC Standards [lgcstandards.com]

- 17. Antitumor agents. Part 227: Studies on novel 4'-O-demethyl-epipodophyllotoxins as antitumor agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of Etoposide-d3 as an internal standard in the quantitative bioanalysis of the chemotherapeutic agent, etoposide. We will delve into the mechanism of action of etoposide itself, the principles of stable isotope dilution analysis, and provide detailed experimental protocols and data to illustrate the application of this compound in ensuring accurate and precise quantification in complex biological matrices.

The Therapeutic Agent: Etoposide's Mechanism of Action

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent effective against various cancers, including testicular and small cell lung tumors.[1][2] Its cytotoxic effect is primarily attributed to its interaction with the enzyme topoisomerase II.[1][3][4][5]

Etoposide stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve torsional stress during DNA replication and transcription.[4][5] By preventing the re-ligation of these breaks, etoposide leads to an accumulation of damaged DNA, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[4][6] This process is particularly effective in rapidly dividing cancer cells that have a higher dependence on topoisomerase II.[4]

The induction of apoptosis by etoposide involves the mitochondrial pathway, characterized by the release of cytochrome c.[3][4][5] This, in turn, activates a cascade of caspases, including caspase-9 and the key executioner caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[3][4][5]

Etoposide-Induced Apoptosis Signaling Pathway

The signaling cascade initiated by etoposide leading to apoptosis is a complex process. The following diagram illustrates a key pathway involved.

The Internal Standard: Mechanism of Action of this compound

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and precision.[7][8][9] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[7] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for this purpose.[7][8][10]

This compound is a deuterated analog of etoposide, where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass increase of three Daltons, allowing it to be differentiated from the unlabeled etoposide by the mass spectrometer. However, this minor change does not significantly alter its physicochemical properties.

The "mechanism of action" of this compound as an internal standard lies in its ability to mimic the behavior of etoposide throughout the entire analytical process. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same potential for loss or variability as the analyte during:

-

Sample Preparation: This includes extraction from the biological matrix (e.g., plasma, tissue homogenate), evaporation, and reconstitution steps.[7] Any inefficiencies in these processes will affect both the analyte and the internal standard to the same extent.

-

Chromatographic Separation: this compound co-elutes with etoposide, meaning they have virtually the same retention time on the HPLC column.[7]

-

Ionization in the Mass Spectrometer: Both compounds exhibit the same ionization efficiency in the mass spectrometer's ion source.[7] Matrix effects, which can suppress or enhance the ionization of an analyte, will impact both etoposide and this compound similarly.

By measuring the ratio of the detector response of the analyte to the internal standard, any variations introduced during the analytical workflow are normalized, leading to a more accurate and precise quantification of the analyte.

Bioanalytical Workflow with an Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.

Experimental Protocols

The following is a representative protocol for the quantification of etoposide in biological matrices using this compound as an internal standard, synthesized from various published methods.[10][11][12]

Materials and Reagents

-

Etoposide reference standard

-

This compound internal standard

-

Blank biological matrix (e.g., human plasma, mouse tissue homogenate)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM)

-

Acetic acid

-

Ammonium acetate

-

Ultrapure water

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of etoposide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the etoposide stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (or calibration standard/quality control sample), add 20 µL of the this compound working solution and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of MTBE and DCM).[10]

-

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm).[10]

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% acetic acid) and mobile phase B (e.g., acetonitrile with 0.1% acetic acid).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

MRM Transitions:

-

Etoposide: To be determined empirically, but a representative transition is m/z 589.2 → 413.1

-

This compound: m/z 592.2 → 416.1

-

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables present representative validation parameters for a bioanalytical method for etoposide.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Matrix | Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ |

| Mouse Plasma | Etoposide | 0.5 - 200 ng/mL | >0.99 | 0.5 ng/mL[13] |

| Mouse Liver | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

| Mouse Kidney | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

| Mouse Lung | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

| Mouse Heart | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

| Mouse Spleen | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

| Mouse Brain | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |

Table 2: Representative Intra- and Inter-Day Precision and Accuracy

| Matrix | Spiked Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Plasma | 1.5 | < 15% | 85-115% | < 15% | 85-115% |

| 50 | < 15% | 85-115% | < 15% | 85-115% | |

| 150 | < 15% | 85-115% | < 15% | 85-115% |

Note: The data in Table 2 are representative acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific studies show intra- and inter-assay variabilities for etoposide to be less than 7%.[11]

Table 3: Representative Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Etoposide | 88 - 94%[12] | 85 - 115% |

Note: The recovery data is from a study using a different internal standard but is representative of the extraction efficiency for etoposide. The matrix effect is a typical acceptance criterion.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of etoposide, ensuring the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the parent drug, allowing it to effectively compensate for variations inherent in the analytical process. By understanding the principles of stable isotope dilution and employing validated bioanalytical methods, researchers can confidently quantify etoposide concentrations in complex biological matrices, contributing to the safe and effective development and use of this important chemotherapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 9. nebiolab.com [nebiolab.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Isotopic Purity of Etoposide-d3 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations surrounding the isotopic purity of Etoposide-d3, a vital internal standard for quantitative mass spectrometry assays. Ensuring the quality and well-defined isotopic composition of this standard is paramount for accurate and reliable bioanalytical data in preclinical and clinical studies.

Introduction to Etoposide and the Role of this compound

Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor. By forming a ternary complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Accurate quantification of etoposide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to compensate for variability in sample preparation, matrix effects, and instrument response.[2][3] this compound, in which three hydrogen atoms have been replaced by deuterium, is the preferred internal standard for etoposide quantification due to its chemical similarity and distinct mass-to-charge ratio (m/z).

Understanding Isotopic Purity

The utility of this compound as an internal standard is directly dependent on its isotopic purity. This refers to the extent to which the intended isotopic label (d3) is present relative to other isotopic forms (isotopologues) of the molecule.

Key Definitions:

-

Chemical Purity: The percentage of the desired chemical compound (this compound) in a sample, irrespective of its isotopic composition. Impurities are other chemical entities.

-

Isotopic Purity (or Isotopic Enrichment): The percentage of the molecules that contain the specified number of deuterium atoms. For this compound, this is the proportion of molecules that are indeed tri-deuterated.

-

Isotopic Distribution: A breakdown of the percentages of all significant isotopologues present in the sample, including the unlabeled (d0), mono-deuterated (d1), di-deuterated (d2), and tri-deuterated (d3) forms.

A high isotopic purity is crucial to minimize the contribution of the unlabeled analyte (d0) present as an impurity in the internal standard, which can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[2]

Quantitative Data on this compound Purity

The chemical and isotopic purity of commercially available this compound is typically high. While a detailed Certificate of Analysis with a full isotopic distribution is the most reliable source of this information, general specifications from suppliers provide a good indication of quality.

Table 1: Typical Purity Specifications for Commercial this compound

| Parameter | Specification | Source |

| Chemical Purity (HPLC) | >95% | [4][5][6] |

| Isotopic Purity | 98% | [7] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | [8] |

Table 2: Illustrative Isotopic Distribution of a High-Purity this compound Batch

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled Etoposide) | M+0 | < 0.1 |

| d1 | M+1 | < 0.5 |

| d2 | M+2 | < 1.5 |

| d3 | M+3 | > 98.0 |

Note: This table is illustrative and the exact distribution will vary by batch. It is imperative to consult the Certificate of Analysis for the specific lot of this compound being used.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to resolve and quantify the different isotopologues of this compound based on their small mass differences.[10][11]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is required.[12][13]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to acquire the full isotopic profile.

-

Mass Range: A range that includes the expected m/z of the protonated unlabeled etoposide ([M+H]+ ≈ 589) and the protonated this compound ([M+3H]+ ≈ 592).

-

Resolution: A resolving power of at least 10,000 is recommended to clearly separate the isotopic peaks from potential interferences.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the isotopic cluster corresponding to the protonated molecule.

-

Measure the intensity (peak area) of each isotopic peak (d0, d1, d2, d3).

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues in the cluster.

-

The isotopic purity is the relative abundance of the d3 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, can be used to confirm the position of deuteration and quantify the degree of deuterium incorporation.[14][15]

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent should be one in which the signals of interest do not overlap with residual solvent signals.

-

-

¹H NMR Spectroscopy:

-

Objective: To determine the percentage of deuterium incorporation by measuring the reduction in the signal intensity of the corresponding proton signal.

-

Procedure:

-

Acquire a quantitative ¹H NMR spectrum of the this compound sample.

-

Identify the proton signal corresponding to the position of deuteration. In this compound, this is typically the methoxy group at the C4' position of the phenolic ring.

-

Integrate the area of this signal and compare it to the integral of a signal from a non-deuterated position in the molecule, which will serve as an internal reference.

-

The percentage of deuterium incorporation can be calculated from the relative decrease in the integral of the target signal.

-

-

-

²H NMR Spectroscopy:

-

Objective: To directly observe the deuterium signal and confirm the location of the label.[16]

-

Procedure:

-

Acquire a ²H NMR spectrum of the this compound sample.

-

A signal should be observed at the chemical shift corresponding to the deuterated position.

-

The presence and integration of this signal confirm the successful incorporation of deuterium.

-

-

Mandatory Visualizations

Etoposide's Mechanism of Action and Apoptotic Pathway

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, which leads to DNA double-strand breaks.[1] This DNA damage triggers a cascade of cellular events, primarily activating the p53 tumor suppressor pathway, which in turn initiates apoptosis through the mitochondrial (intrinsic) pathway.[17][18][19]

Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and p53-mediated apoptosis.

Experimental Workflow for Isotopic Purity Determination by HRMS

A systematic workflow is essential for the accurate determination of the isotopic purity of this compound using high-resolution mass spectrometry.[20][21]

Caption: Workflow for determining this compound isotopic purity using HRMS.

Conclusion

The reliability of quantitative bioanalytical methods for etoposide is fundamentally linked to the quality of the this compound internal standard. A thorough understanding and verification of its isotopic purity and distribution are not merely procedural but are critical for ensuring data integrity in drug development. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently assess and utilize this compound in their mass spectrometry workflows. It is strongly recommended to always refer to the lot-specific Certificate of Analysis provided by the supplier and to perform in-house verification of isotopic purity as part of method validation.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Etoposide vs. Etoposide-d3: An In-depth Technical Guide to Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide is a widely utilized chemotherapeutic agent, the stability of which is a critical parameter for its formulation, storage, and clinical efficacy. This technical guide provides a comprehensive overview of the stability of etoposide under various conditions. A thorough review of existing literature reveals extensive data on etoposide's stability in different intravenous fluids, at various concentrations, temperatures, and pH levels. Detailed methodologies for stability-indicating assays are also well-documented.

A key focus of this guide was to compare the stability of etoposide with its deuterated analog, etoposide-d3. However, a comprehensive search of scientific literature and technical documentation yielded no direct comparative studies on the chemical or metabolic stability of etoposide versus this compound. While this compound is commercially available and noted for its use as an internal standard in analytical chemistry with a long shelf life under ideal conditions, empirical data from head-to-head stability studies under stressed conditions are not publicly available.

Therefore, this guide will present the extensive stability data available for etoposide, complemented by a theoretical discussion on the potential advantages of deuteration on the stability of etoposide, based on established principles of the kinetic isotope effect.

Theoretical Impact of Deuteration on Etoposide Stability

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of pharmaceuticals.[1][2] The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1][5]

Etoposide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[6][7][8][9] A major metabolic pathway is the O-demethylation of the dimethoxyphenol group to form the catechol metabolite.[7][8][9] This process involves the cleavage of a C-H bond on one of the methyl groups.

This compound is deuterated at the 4'-methoxy group. By replacing the hydrogens on this methoxy group with deuterium, it is hypothesized that the rate of O-demethylation at this position would be significantly reduced due to the KIE. This could lead to:

-

Increased Metabolic Stability: A slower rate of metabolism would increase the half-life of the drug in the body, potentially allowing for less frequent dosing.[5]

-

Altered Metabolite Profile: A reduction in the formation of the catechol and subsequent quinone metabolites could alter the drug's toxicity profile, as these metabolites are more oxidatively reactive than the parent drug.[9]

-

Improved Pharmacokinetic Properties: Slower metabolism can lead to higher overall drug exposure, which may enhance therapeutic efficacy.[5]

It is crucial to note that while deuteration can enhance metabolic stability, it is not expected to significantly alter the physicochemical stability of the molecule under conditions where degradation occurs through non-enzymatic pathways like hydrolysis or photolysis, unless a C-H bond cleavage is the rate-limiting step in that degradation pathway.[]

Etoposide Stability Data

The stability of etoposide in solution is influenced by several factors, primarily concentration, the type of infusion fluid, pH, and temperature. Precipitation is a common issue and is often the primary indicator of instability.

Stability in Intravenous Fluids

The following tables summarize the stability of etoposide in commonly used intravenous fluids.

Table 1: Stability of Etoposide in 0.9% Sodium Chloride (Normal Saline)

| Concentration (mg/mL) | Temperature | Stability Period (Time to >10% loss or precipitation) | Reference(s) |

| 0.20 - 0.50 | 4°C & 24°C | Stable for at least 24 hours | [11] |

| 0.20 | 24°C | Stable for 22 days | [11] |

| 0.4 | 25°C | 4 to 5 days | [11] |

| 0.4 | Room Temperature | 24 hours (recommended) | [11] |

| 1.00 - 8.00 | 4°C & 24°C | Unstable (<24 hours) | [11] |

| 9.50 and above | 4°C & 24°C | Stable for at least 24 hours | [11] |

| 10.00 and above | 4°C & 24°C | Stable for at least 7 days | [11] |

| 11.00 & 12.00 | 24°C | Stable for 22 days | [11] |

| 0.1 | Room Temp & 33°C | 24 hours | [4] |

| 0.4 | Room Temp & 33°C | 24 hours | [4] |

| 0.6 | Room Temp | 8 hours | [4] |

| 0.6 | 33°C | 6 hours | [4] |

| 0.38, 0.74, 1.26 | 2°C to 8°C | Less stable, precipitation observed | [][12] |

| 1.75 | 2°C to 8°C | Less stable, precipitation observed | [][12] |

Table 2: Stability of Etoposide in 5% Dextrose (D5W)

| Concentration (mg/mL) | Temperature | Stability Period (Time to >10% loss or precipitation) | Reference(s) |

| 0.1 | Room Temp & 33°C | 12 hours | [4] |

| 0.4 | Room Temp & 33°C | 24 hours | [4] |

| 0.6 | Room Temp | 8 hours | [4] |

| 0.6 | 33°C | 6 hours | [4] |

| 0.38, 0.74, 1.26 | 25°C | 61 days | [][12] |

| 1.75 | 25°C | 28 days | [][12] |

Effect of pH and Temperature on Degradation

-

pH: Etoposide is most stable in solutions with a pH between 4 and 5.[4] Contact with buffered aqueous solutions with a pH above 8 should be avoided.[13]

-

Temperature: Generally, storage at room temperature (20-25°C) is preferred over refrigeration (2-8°C) for diluted solutions, as lower temperatures can promote precipitation.[4][][12]

-

Forced Degradation: Under in vitro culture conditions (pH 7.4 and 37°C), etoposide undergoes rapid degradation, with the isomerization of the active trans-etoposide to the inactive cis-etoposide having a half-life of 2 days.[2] In acidic conditions (pH 1.19) at 96°C, etoposide degrades by more than 10% within 30 minutes. Alkaline degradation is even more rapid.

Experimental Protocols: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying etoposide in the presence of its degradation products. The following is a representative protocol adapted from the literature.

Objective: To develop and validate a stability-indicating HPLC method for the determination of etoposide.

Materials and Reagents:

-

Etoposide reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer saline (pH 4.5)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., LiChrospher 100 C18, 250 mm x 4.6 mm, 5-µm particle size)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and phosphate buffer saline (pH 4.5) in a 55:45 (v/v) ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 283 nm.[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Standard Solution Preparation:

-

Prepare a stock solution of etoposide by dissolving 10 mg in 20 mL of methanol in a 100-mL volumetric flask, followed by dilution to volume with the mobile phase to achieve a concentration of 100 µg/mL.[5]

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 50 µg/mL.[5]

Sample Preparation:

-

Dilute the etoposide formulation with the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on an etoposide solution.

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Alkaline Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 30 minutes.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat at 105°C for 6 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

After exposure, the samples are diluted with the mobile phase and analyzed. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent etoposide peak.

Validation Parameters:

The method should be validated according to ICH guidelines for:

-

Specificity: Assessed by the resolution of etoposide from its degradation products.

-

Linearity: Determined by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.999 is typically required.[5]

-

Accuracy: Evaluated by the recovery of known amounts of etoposide spiked into a placebo formulation.

-

Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

Etoposide Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of etoposide.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics and regulation of cytochrome P450-mediated etoposide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hwb.gov.in [hwb.gov.in]

- 12. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Landscape of Etoposide: A Technical Guide to Deuteration in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated etoposide in pharmacokinetic studies. By leveraging the kinetic isotope effect, deuterium substitution offers a powerful tool to refine our understanding of etoposide's metabolic fate and enhance the precision of clinical investigations. This document provides a comprehensive overview of the comparative pharmacokinetics of deuterated and non-deuterated etoposide, detailed experimental methodologies, and the underlying metabolic pathways.

Introduction: The Rationale for Deuterating Etoposide

Etoposide is a widely used chemotherapeutic agent, valued for its efficacy against a range of malignancies, including lung cancer, testicular cancer, and lymphomas. Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. However, the clinical utility of etoposide can be hampered by significant inter- and intrapatient variability in its pharmacokinetic profile, which can lead to unpredictable therapeutic outcomes and toxicities.

The use of stable isotope-labeled drugs, particularly deuterated analogs, has emerged as a sophisticated strategy to mitigate these challenges. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon. When deuterium is strategically incorporated into a drug molecule at a site of metabolic activity, the rate of bond cleavage by metabolic enzymes can be slowed. This phenomenon, known as the kinetic isotope effect, can alter the drug's metabolic profile, potentially leading to a longer half-life, increased systemic exposure, and a more predictable dose-response relationship.

In the context of etoposide, deuteration offers a unique opportunity to dissect the complexities of its absorption, distribution, metabolism, and excretion (ADME). By co-administering a deuterated intravenous form with an oral non-deuterated form, researchers can precisely distinguish between variability arising from drug clearance and that from oral bioavailability. This approach provides a more accurate assessment of drug performance and can guide the development of improved formulations and dosing regimens.

Comparative Pharmacokinetics: Deuterated vs. Non-Deuterated Etoposide

A key study investigated the inter- and intrapatient variability in etoposide kinetics by simultaneously administering 50 mg of deuterated (D4) etoposide intravenously and 50 mg of non-deuterated (D0) etoposide orally to seven patients on three separate occasions. The use of a deuterated intravenous standard allows for the precise measurement of drug clearance, independent of variations in oral absorption.

The following tables summarize the key pharmacokinetic parameters obtained from this study, providing a clear comparison between the deuterated and non-deuterated forms of etoposide.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Deuterated (D4) Etoposide

| Parameter | Mean | Standard Deviation |

| Area Under the Curve (AUC) (ng/mL*h) | 26,752 | 7,424 |

| Half-life (t½) (h) | 7.0 | 2.9 |

| Clearance (CL) (mL/min) | 31.5 | 10.4 |

Table 2: Pharmacokinetic Parameters of Orally Administered Non-Deuterated (D0) Etoposide

| Parameter | Mean | Standard Deviation |

| Area Under the Curve (AUC) (ng/mL*h) | 17,948 | 9,943 |

| Half-life (t½) (h) | 7.8 | 2.7 |

| Clearance (CL) (mL/min) | 58.1 | 25.2 |

Data sourced from a clinical study on etoposide pharmacokinetics.[1]

The results demonstrate that the average intrapatient variability with oral administration was approximately twice as great as with intravenous administration (22.2% vs. 9.3%).[1] This highlights the significant contribution of variable oral bioavailability to the overall inconsistency in systemic drug exposure. Between-patient variability was even more pronounced for both routes of administration.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involving deuterated etoposide in pharmacokinetic studies.

Synthesis of Deuterated Etoposide (Proposed Method)

Objective: To introduce deuterium atoms at specific, metabolically relevant positions within the etoposide molecule. The primary sites of etoposide metabolism are the methoxy groups on the E-ring, which undergo O-demethylation. Therefore, the synthesis of etoposide with deuterated methyl groups (etoposide-d3 or -d6) is a logical strategy.

Starting Materials:

-

4'-Demethylepipodophyllotoxin

-

Deuterated methylating agent (e.g., iodomethane-d3, dimethyl sulfate-d6)

-

Appropriately protected glucose derivative

-

Coupling agents and catalysts

-

Solvents and reagents for purification

Generalized Synthetic Steps:

-

Protection of Reactive Groups: The hydroxyl groups on 4'-demethylepipodophyllotoxin, other than the 4'-phenolic hydroxyl, may require protection to ensure selective methylation. This can be achieved using standard protecting groups such as silyl ethers or acetals.

-

Deuterated Methylation: The protected 4'-demethylepipodophyllotoxin is then reacted with a deuterated methylating agent in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) to introduce the deuterated methyl group(s) at the 4'-position.

-

Glycosylation: The resulting deuterated aglycone is coupled with a protected glucose derivative. This reaction is typically carried out under Lewis acid catalysis.

-

Deprotection: All protecting groups are removed to yield the final deuterated etoposide product.

-

Purification and Characterization: The final product is purified using chromatographic techniques (e.g., HPLC). The identity and isotopic enrichment of the deuterated etoposide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Administration and Sample Collection

Study Design: A crossover study design is often employed, where subjects receive both the deuterated and non-deuterated drug formulations on separate occasions. In the reference study, a simultaneous administration design was used, with intravenous D4-etoposide and oral D0-etoposide.

Drug Administration:

-

Intravenous Administration: Deuterated etoposide is formulated in a suitable vehicle for intravenous infusion. The drug is administered over a controlled period (e.g., 60 minutes) to achieve a precise and reproducible input into the systemic circulation.

-

Oral Administration: Non-deuterated etoposide is administered as an oral formulation (e.g., capsule or solution).

Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration. Typically, samples are collected frequently during the initial distribution phase and less frequently during the elimination phase.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of deuterated and non-deuterated etoposide in plasma samples.

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins that can interfere with the analysis.

-

Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound if not the analyte) is added to all samples, calibrators, and quality controls to correct for variability in sample processing and instrument response.

-

Extraction: The supernatant after protein precipitation may be further purified using liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.

-

Reconstitution: The extracted samples are dried and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate etoposide and its deuterated analog from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both deuterated and non-deuterated etoposide.

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Time-programmed gradient from low to high organic content |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor -> product ion pairs for etoposide and deuterated etoposide |

| Internal Standard | Stable isotope-labeled etoposide (e.g., this compound) |

This is an exemplary method; specific parameters should be optimized and validated for each application.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Experimental workflow for a deuterated etoposide pharmacokinetic study.

Caption: Simplified metabolic pathway of etoposide.

Conclusion

The use of deuterated etoposide in pharmacokinetic studies represents a significant advancement in our ability to characterize the behavior of this important anticancer agent. By providing a stable, non-radioactive internal standard for intravenous administration, deuteration allows for the precise determination of clearance and a clear differentiation of the sources of pharmacokinetic variability. The data and methodologies presented in this guide underscore the value of this approach for researchers, scientists, and drug development professionals seeking to optimize etoposide therapy and develop novel drug delivery systems. The continued application of stable isotope labeling in clinical pharmacology holds great promise for advancing personalized medicine and improving patient outcomes.

References

No Preliminary Studies on Etoposide-d3 in Cell Culture Found in Public Domain

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Selleck Chemical LLC Etoposide 500mg 33419-42-0 VP-16, VP-16213, Quantity: | Fisher Scientific [fishersci.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide-d3: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental protocols for Etoposide-d3. Given that this compound is a deuterated analog of Etoposide, this guide incorporates safety and handling data for both compounds, with the assumption that their toxicological profiles are comparable. This document is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and Etoposide is presented below. This information is critical for proper storage, handling, and experimental design.

| Property | This compound | Etoposide |

| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-beta-D-glucopyranoside] |

| Synonyms | EPE-d3, VP-16-123-d3 | VP-16, VePesid, Toposar |

| Molecular Formula | C₂₉H₂₉D₃O₁₃[1] | C₂₉H₃₂O₁₃[2][3] |

| Molecular Weight | 591.58 g/mol [1] | 588.56 g/mol [3] |

| Appearance | Off-White Solid[4] | White to yellow-brown crystalline powder[2] |

| Melting Point | Not available | 236 - 251 °C[3] |

| Solubility | Soluble in Methanol[5] | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water.[6] |

| pKa | Not available | 9.8[7] |

| Storage Temperature | -20°C[1] | 2-8°C[4] |

Toxicological Data

Etoposide and its deuterated form are potent cytotoxic agents. The primary health hazards are carcinogenicity, reproductive toxicity, and acute toxicity if swallowed. The following table summarizes the available toxicological data for Etoposide. It is recommended to handle this compound with the same level of caution.

| Hazard Classification | Data for Etoposide |

| Acute Toxicity (Oral) | LD50 (Rat): 1784 mg/kg[3][8][9] |

| Acute Toxicity (Intraperitoneal) | LD50 (Mouse): 64 mg/kg[10]; TDLO (Rat): 39 mg/kg[10] |

| Acute Toxicity (Subcutaneous) | LD50 (Rat): >200 mg/kg[10] |

| Carcinogenicity | May cause cancer (GHS Category 1B)[10]. IARC Group 1: Carcinogenic to humans.[9] |

| Reproductive Toxicity | May damage fertility or the unborn child (GHS Category 1B).[10] |

| Germ Cell Mutagenicity | May cause genetic defects.[9] |

| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[9] |

Hazard Identification and Safety Precautions

Hazard Statements:

-

H302: Harmful if swallowed.

-

H350: May cause cancer.

-

H360: May damage fertility or the unborn child.

-

H340: May cause genetic defects.

-

H372: Causes damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

Prevention:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands, forearms and face thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P330: Rinse mouth.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation.

-

Experimental Protocols and Handling Procedures

General Workflow for Handling Potent Powdered Compounds

The following diagram outlines a general workflow for safely handling potent powdered compounds like this compound in a laboratory setting.

Protocol for Preparation of Etoposide Solution for Cell Culture

This protocol details the steps for preparing a stock solution of Etoposide and diluting it for use in cell culture experiments.

-

Preparation of Stock Solution:

-

Work within a certified chemical fume hood or biological safety cabinet.

-

Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.

-

To prepare a 50 mM stock solution, dissolve Etoposide in dimethyl sulfoxide (DMSO).

-

Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.1%).

-

-

Dilution for Cell Culture:

-

The stock solution can be diluted approximately 1000-fold in cell culture media such as RPMI or Hank's Balanced Salt Solution (HBSS).

-

Alternatively, Etoposide can be dissolved in a small volume of DMSO and then diluted to the desired concentration with 0.9% sodium chloride, ensuring the final DMSO concentration remains low.

-

-

Stability:

-

Aqueous solutions of Etoposide are most stable at a pH of 4-5.

-

Solutions of 0.25 g/L in 0.9% sodium chloride or 5% dextrose are stable for approximately 96 hours at room temperature.

-

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[11] This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks induced by the enzyme.[11] The accumulation of these DNA breaks triggers a cellular damage response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[11]

The following diagram illustrates the signaling pathway of Etoposide-induced apoptosis.

Emergency Procedures

In Case of Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Cover the spill with an absorbent material.

-

Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate cleaning agent.

This guide provides a framework for the safe handling and use of this compound. It is imperative that all laboratory personnel read and understand this information, as well as the complete Safety Data Sheet (SDS) provided by the manufacturer, before working with this compound. Adherence to these safety protocols is essential to minimize risk and ensure a safe research environment.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. Etoposide - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. getwelloncology.com [getwelloncology.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]

Decoding the Certificate of Analysis: A Technical Guide to Etoposide-d3

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth interpretation of a typical Certificate of Analysis for Etoposide-d3, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Etoposide in various biological matrices. Understanding the data and methodologies presented in the CoA is paramount for ensuring the validity and reproducibility of experimental results.

Product Information and Physical Properties

The initial section of a CoA provides fundamental details about the this compound batch. This includes identifiers like the product name, catalog number, CAS number, and lot number, which ensures traceability.[1][2][3] Key physical and chemical properties are also summarized.

| Parameter | Specification |

| Molecular Formula | C29H29D3O13[4][5] |

| Molecular Weight | 591.58 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol[4] |

Analytical Data: Purity and Identity

This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the identity and purity of this compound.

Chemical Purity

Chemical purity assesses the percentage of the desired compound in the material, excluding isotopic variations and residual solvents.

| Test | Method | Result | Specification |

| Purity by HPLC | High-Performance Liquid Chromatography | 99.80%[6] | ≥ 98% |

Isotopic Purity

For a deuterated standard, isotopic purity is a critical parameter. It indicates the percentage of the compound that contains the deuterium labels.

| Test | Method | Result | Specification |

| Isotopic Purity | Mass Spectrometry | 99% Deuterated Forms (d1-d3)[4] | ≥ 99% |

Identity Confirmation

A combination of techniques is used to unequivocally confirm the chemical structure of the compound.

| Test | Method | Result | Specification |

| ¹H-NMR | Proton Nuclear Magnetic Resonance | Consistent with Structure[6] | Conforms to reference spectrum |

| Mass Spectrum | Mass Spectrometry (MS) | Consistent with Structure | Conforms to theoretical mass |

Experimental Protocols

Detailed methodologies are essential for understanding how the analytical data was generated and for potential in-house verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.

-

Objective: To determine the chemical purity of this compound by separating it from any non-isotopic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 4.5).[7][8]

-

Flow Rate: Typically around 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength of 283 nm.[7]

-

Procedure: A standard solution of this compound is prepared in a suitable solvent like methanol.[7][8] This solution is then injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate the purity.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.

-

Objective: To verify the molecular weight and determine the distribution of deuterated forms.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Etoposide.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The data is analyzed to confirm the presence of the desired deuterated species and to quantify the percentage of isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

-

Objective: To provide structural confirmation of the this compound molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the spectrum is compared to that of a non-deuterated Etoposide standard to confirm the position and extent of deuterium incorporation.

Visualizing Workflows and Structures

Diagrams can simplify complex processes and relationships, providing a clearer understanding of the analytical workflow and molecular structure.

Caption: A generalized workflow for the quality control analysis of this compound.

Caption: Key identifiers for the this compound molecule.

Conclusion

A thorough interpretation of the Certificate of Analysis for this compound is a fundamental skill for any scientist working in drug development and bioanalysis. By understanding the data presented and the methodologies used to obtain it, researchers can have full confidence in the quality of their internal standards, leading to more accurate and reliable experimental outcomes. The CoA serves as a testament to the rigorous quality control measures undertaken to ensure the suitability of the material for its intended scientific application.

References

- 1. alliancechemical.com [alliancechemical.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. gmp-compliance.org [gmp-compliance.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. abmole.com [abmole.com]

- 7. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidisciplinary Approach to Deciphering Etoposide Infusion Reactions and Potential Role of Polyethersulfone Filter Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Etoposide in Biological Matrices using Etoposide-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoposide is a widely used antineoplastic agent for the treatment of various cancers.[1][2] Therapeutic drug monitoring of etoposide is crucial to optimize treatment efficacy and minimize toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[3] However, sample preparation and ion source conditions can introduce variability, leading to inaccurate results.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Etoposide-d3, is the gold standard to mitigate these issues.[4]

Principle of a Stable Isotope-Labeled Internal Standard